Product packaging for (2h-3,4-Dihydrobenzopyran-5-yl)methanol(Cat. No.:CAS No. 209256-65-5)

(2h-3,4-Dihydrobenzopyran-5-yl)methanol

Cat. No.: B8515379
CAS No.: 209256-65-5
M. Wt: 164.20 g/mol
InChI Key: LHBHHHXOXYNAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2h-3,4-Dihydrobenzopyran-5-yl)methanol is a chemical compound featuring a benzopyran scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its presence in numerous natural products and bioactive molecules . This core structure is a versatile building block for constructing more complex derivatives for research and development, particularly in drug discovery . The benzopyran scaffold is found in compounds with a wide range of biological activities, including anti-cancer effects . Researchers actively utilize this scaffold to develop novel therapeutic agents. For instance, dihydropyrano[4,3-b]pyran derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer-cell lines such as SW-480 and MCF-7, with molecular docking studies indicating they act as potential cyclin-dependent kinase-2 (CDK2) inhibitors . Furthermore, 2,3,4-triarylbenzopyran derivatives based on this core structure have been investigated as Selective Estrogen Receptor Modulators (SERMs) and as therapeutic agents for breast cancer . As a starting material, this compound can be used in solid-phase parallel synthesis to create diverse drug-like libraries for high-throughput screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B8515379 (2h-3,4-Dihydrobenzopyran-5-yl)methanol CAS No. 209256-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

209256-65-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-5-ylmethanol

InChI

InChI=1S/C10H12O2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1,3,5,11H,2,4,6-7H2

InChI Key

LHBHHHXOXYNAGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2OC1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2h 3,4 Dihydrobenzopyran 5 Yl Methanol and Functionalized Chromane Derivatives

Organocatalytic Approaches to the Dihydrobenzopyran Nucleus

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. It offers a complementary approach to traditional metal-based catalysis and has been successfully applied to the synthesis of the dihydrobenzopyran nucleus.

The synthesis of chiral chromanols with high enantiomeric and diastereomeric purity is of significant interest due to their prevalence in biologically active compounds. Organocatalysis provides a robust platform for achieving this. For instance, enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized from (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. nih.gov The absolute configuration of these enantiomers was confirmed by X-ray crystallography. nih.gov In these series, the (R)-enantiomers generally exhibited higher affinity for the 5-HT1A receptor than the corresponding (S)-enantiomers. nih.gov

Modern methods for constructing 3,4-dihydro-2H-pyrans often rely on the reaction between ylidene derivatives of methylene-active compounds and β-oxo derivatives of acids or ketones. beilstein-journals.org An efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. beilstein-journals.org

Domino and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. bham.ac.uk These sequences are particularly well-suited for the construction of complex heterocyclic systems like the dihydrobenzopyran nucleus.

One common cascade sequence involves an initial Michael addition followed by a hemiacetalization to form the pyran ring. This strategy has been widely employed in the synthesis of various chromene derivatives. Another powerful approach is the Michael/Michael/Aldol (B89426) condensation sequence, which allows for the rapid construction of highly functionalized chromane (B1220400) systems.

The development of modular organocatalysts, which can be easily modified to tune their steric and electronic properties, has been instrumental in advancing organocatalytic methods for dihydrobenzopyran synthesis. These catalysts often feature a scaffold that allows for systematic variation of substituents, enabling the optimization of reactivity and selectivity for a specific transformation.

For example, 2-aminopyridine has been used as an efficient organo-base-catalyst for the synthesis of 2H-chromene analogs through the condensation of resorcinol, aryl aldehydes, and malononitrile. nih.gov The modular nature of such catalysts allows for fine-tuning of the reaction conditions to achieve high yields and selectivities.

Reaction TypeKey IntermediatesCatalyst TypeResulting Scaffold
Enantioselective Michael AdditionEnamine/Iminium ionChiral amineChiral chromane precursor
Diastereoselective Aldol ReactionEnolateProline derivativeDiastereomerically enriched chromanol
Domino Michael/HemiacetalizationMichael adductBifunctional catalystDihydrobenzopyran

Metal-Catalyzed and Transition Metal-Free Transformations for Chromanol Synthesis

Ni(0)-Mediated Cyanative Alkene-Aldehyde Coupling for Chromanol Formation

A novel and highly diastereoselective strategy for the synthesis of functionalized chromanols involves the cyanative coupling of an alkene and an aldehyde, mediated by a Nickel(0) catalyst. This method provides a unique approach to constructing the six-membered heterocyclic core with concomitant installation of a versatile nitrile group. The reaction utilizes a Ni(0) complex, typically stabilized by an N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in the presence of diethylaluminum cyanide (Et₂AlCN).

This transformation proceeds by coupling tethered alkene-aldehydes, for instance, 2-allyloxybenzaldehyde derivatives. The use of Et₂AlCN is crucial, as it serves as both a cyclization accelerator and the cyanide source. A key advantage of this methodology is its ability to deliver cis-substituted chromanol products with high diastereoselectivity, a stereochemical outcome that is often challenging to achieve with traditional radical cyclizations that favor the more thermodynamically stable trans-isomers. The NHC ligand is believed to play a critical role in promoting the desired reductive elimination pathway over competing side reactions like syn-β-hydride elimination. This reaction allows for the formation of two new carbon-carbon bonds in a single, regioselective step, providing a powerful tool for the synthesis of complex chromane structures.

Ni(0)-Mediated Cyanative Cyclization of 2-allyloxybenzaldehyde
SubstrateNi(0) SourceLigandSolventYield (%)Diastereoselectivity (cis:trans)
2-allyloxybenzaldehydeNi(cod)₂IPrToluene85>20:1
2-(but-3-en-1-yloxy)benzaldehydeNi(cod)₂IPrToluene82>20:1
2-(pent-4-en-1-yloxy)benzaldehydeNi(cod)₂IPrToluene78>20:1
Table 1: Representative results for the Ni(0)-mediated cyanative alkene-aldehyde coupling to form chromanol derivatives. The reaction demonstrates high yields and excellent cis-diastereoselectivity.

Brønsted Acid-Catalyzed Intramolecular Allylic Substitution Reactions

Transition metal-free approaches offer significant advantages in terms of cost, toxicity, and ease of purification. Brønsted acid catalysis has emerged as a powerful platform for the synthesis of chromane derivatives through intramolecular allylic substitution of allylic alcohols. This methodology allows for the efficient preparation of various 2-vinylchromans in moderate to excellent yields under mild, metal-free conditions.

The reaction typically involves treating a phenol derivative bearing a secondary or tertiary allylic alcohol moiety with a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA). The acid protonates the allylic alcohol, facilitating its departure as a water molecule and generating a resonance-stabilized allylic carbocation. Subsequent intramolecular trapping by the phenolic hydroxyl group furnishes the chromane ring. This method is characterized by its operational simplicity, broad substrate scope, and scalability, making it a practical choice for chromane synthesis.

Brønsted Acid-Catalyzed Synthesis of 2-Vinylchromans
Substrate (Allylic Alcohol)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-(2-hydroxyphenyl)but-3-en-2-olp-TsOH (10)DCE80292
1-(2-hydroxy-5-methylphenyl)but-3-en-2-olp-TsOH (10)DCE80389
1-(5-bromo-2-hydroxyphenyl)but-3-en-2-olp-TsOH (10)DCE802.595
1-(2-hydroxyphenyl)-2-methylbut-3-en-2-olTFA (20)DCM25185
Table 2: Selected examples of Brønsted acid-catalyzed intramolecular cyclization of phenolic allylic alcohols. The reaction is efficient for a range of substituted phenols.

Intramolecular Dehydrogenative C-H/C-O Coupling Strategies

Intramolecular dehydrogenative coupling represents a highly atom-economical strategy for heterocycle synthesis, forming C-O bonds through the direct functionalization of C-H bonds. Palladium and copper catalysts are frequently employed to achieve these transformations. For instance, the palladium(II)-catalyzed oxidative cyclization of phenolic substrates containing unactivated olefins can produce chromane and other oxacycles. These reactions often use molecular oxygen as the sole, environmentally benign stoichiometric oxidant. A typical catalytic system involves Pd(TFA)₂ with a ligand like pyridine in a nonpolar solvent such as toluene. The mechanism is believed to involve an oxypalladation step, where the palladium catalyst coordinates to the olefin, allowing for nucleophilic attack by the phenol, followed by a C-H activation/reductive elimination sequence to furnish the product and regenerate the active catalyst.

Alternatively, copper-catalyzed intramolecular C-O coupling provides an effective route to chiral dihydrobenzopyrans. Using a Cu(I) source with a chiral diamine ligand, this method can achieve the desymmetrization of prochiral diol substrates containing two aryl halide moieties. This asymmetric O-arylation proceeds under mild conditions and is compatible with a broad range of substrates, affording the desired chromane products with chiral tertiary or quaternary carbon centers in high yields and with good to excellent enantioselectivities.

Radical-Mediated Cyclization Reactions in Dihydrobenzopyran Synthesis

Visible Light Photoredox-Catalyzed Aldehyde-Olefin Cyclizations for Chromanols

Radical cyclizations offer a powerful alternative to ionic pathways for ring construction. Visible light photoredox catalysis has recently been harnessed for the synthesis of chromanol derivatives via a formal hydroacylation of alkenes. This method relies on the generation of ketyl radicals from aldehyde precursors. The reaction is typically catalyzed by an iridium photosensitizer, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, upon irradiation with blue LEDs.

In this process, a trialkylamine (e.g., diisopropylethylamine, DIPEA) plays a dual role: it acts as a sacrificial electron donor to reduce the excited photocatalyst and, after oxidation, serves as a proton source. This enables a proton-coupled electron transfer (PCET) to the aldehyde substrate, generating a nucleophilic ketyl radical. This radical then undergoes a 6-exo-trig cyclization onto the tethered olefin to form a new carbon-carbon bond. The resulting carbon-centered radical is subsequently reduced and protonated to yield the final chromanol product. The reaction tolerates a wide variety of substituents on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups, providing a versatile route to substituted chromanols. rsc.orgsci-hub.senih.govacs.orgbeilstein-journals.org

Photoredox-Catalyzed Synthesis of Chromanols
Substrate (Aldehyde)Photocatalyst (mol%)SolventYield (%)Diastereoselectivity (anti:syn)
2-(allyloxy)benzaldehyde2.5Acetonitrile851:1
2-(allyloxy)-5-methoxybenzaldehyde2.5Acetonitrile921.2:1
2-(allyloxy)-5-bromobenzaldehyde2.5Acetonitrile781:1
2-(allyloxy)-4-(trifluoromethyl)benzaldehyde2.5Acetonitrile701.1:1
Table 3: Substrate scope for the visible light photoredox-catalyzed cyclization to form chromanols. The reaction proceeds in good to excellent yields. beilstein-journals.org

O-Stannyl Ketyl and Acyl Radical Cyclizations

Radical cyclizations initiated by tin reagents provide classic yet effective methods for constructing cyclic systems, including benzopyrans. The O-stannyl ketyl radical cyclization is particularly useful. This reaction begins with the addition of a tributyltin radical (Bu₃Sn•), generated from tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN), to the carbonyl group of a benzaldehyde precursor bearing an unsaturated side chain. This addition forms an O-stannyl ketyl radical intermediate. This intermediate then undergoes intramolecular cyclization onto the tethered alkene or alkyne. The diastereoselectivity of this cyclization can be influenced by steric factors, such as the presence of substituents on the aromatic ring ortho to the aldehyde group.

A complementary approach involves acyl radical cyclization. In this method, an acyl selenide precursor is treated with Bu₃SnH and AIBN to generate an acyl radical. This electrophilic radical can then cyclize onto an electron-rich olefin. The resulting pyranones can be stereoselectively reduced to afford the desired γ-lactone-fused benzopyran systems. These tin-mediated radical cyclizations offer reliable pathways for the synthesis of complex benzopyran structures and have been applied to the synthesis of analogues of pyranonaphthoquinone antibiotics.

Stereoselective Radical Cyclizations for Heterocycle Formation

The stereoselective construction of chiral chromanones and chromanes bearing fused cyclopropanes has been effectively achieved through asymmetric radical bicyclization processes enabled by metalloradical catalysis (MRC). nih.govresearchgate.net This methodology allows for the creation of intricate molecular architectures with high levels of stereocontrol.

A notable example involves the use of a Co(II)-metalloradical system, which, through the optimization of a versatile D2-symmetric chiral amidoporphyrin ligand platform, can homolytically activate diazomalonates and α-aryldiazomethanes. researchgate.netchemrxiv.org This activation, occurring under mild conditions, initiates an effective radical bicyclization, leading to the formation of cyclopropane-fused tricyclic chromanones and chromanes. These reactions proceed in high yields and with excellent control over both diastereoselectivities and enantioselectivities. researchgate.net

The underlying stepwise radical mechanisms of these Co(II)-catalyzed bicyclization processes have been elucidated through a combination of computational and experimental studies. researchgate.netchemrxiv.org Techniques such as electron paramagnetic resonance (EPR) detection and the trapping of key radical intermediates with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) have provided valuable insights into the reaction pathways. researchgate.netchemrxiv.org These catalytic radical processes serve as powerful synthetic tools for the stereoselective construction of valuable cyclopropane-fused chromanones and chromanes, generating multiple contiguous stereogenic centers. researchgate.netchemrxiv.org The synthetic utility of this approach has been demonstrated in the first asymmetric total synthesis of the natural product (+)-Radulanin J, where the Co(II)-catalyzed radical bicyclization was a key step. researchgate.netchemrxiv.org

Direct C-H Functionalization Strategies Applied to Chromane Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and diversification of complex organic molecules, including chromane scaffolds. msu.edu This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. chim.it

A significant advancement in the synthesis of functionalized chromanes is the development of an intramolecular arene C-H etherification via an umpolung strategy. This method facilitates the direct formation of aryl C-O bonds through the intramolecular dehydrogenative coupling of a C-H bond and a pendant alcohol. nih.govacs.org This transformation is mediated by an I(III) N-ligated hypervalent iodine reagent, which enables an umpoled alcohol cyclization. nih.gov

This approach provides access to a variety of functionalized chromane scaffolds from primary, secondary, and tertiary alcohols. The reaction proceeds through a cascade cyclization-iodonium salt formation, with the latter providing a versatile functional handle for subsequent derivatization. nih.gov Computational studies have supported the initial formation of an umpoled O-intermediate via I(III) ligand exchange, which is then followed by competitive direct and spirocyclization/1,2-shift pathways. nih.gov

I(III) N-ligated hypervalent iodine reagents play a crucial role in the selective cyclization to form chromane scaffolds. nih.gov These reagents, such as 4-CF3-Py-HVI, are essential for optimizing the reaction mechanism and ensuring specificity for cyclization over competing oxidation pathways. acs.org Hypervalent iodine(III) compounds are electrophilic in nature, a property that stems from the node in a hypervalent nonbonding orbital, a 3-center-4-electron (3c-4e) bond. nih.gov This electrophilicity is key to their reactivity.

The reactions involving hypervalent iodine compounds are often discussed in terms of oxidative addition, ligand exchange, reductive elimination, and ligand coupling, which are analogous to transition metal chemistry. rsc.org In the context of chromane synthesis, these reagents mediate the oxidative cascade cyclization of appropriate precursors. For instance, phenyliodonium diacetate (PIDA) has been used to promote the oxidative cascade cyclization of propargylguanidines. nih.gov The unique oxidizing properties and commercial availability of polyvalent iodine compounds make them valuable tools in modern organic synthesis. rsc.orgresearchgate.net

Chemoenzymatic Synthesis of Chromane Analogs

The field of chemoenzymatic synthesis has seen rapid growth, leveraging the high selectivity of enzymatic catalysis with the versatility of chemical transformations. This approach offers sustainable and efficient pathways for the production of complex molecules, including chromane analogs. By combining biocatalysis with traditional organic synthesis, researchers can develop novel synthetic routes that reduce environmental impact while enhancing yield and functional diversity.

Engineered and artificial metalloenzymes are particularly promising for selective C-H functionalization, a key transformation in the synthesis of chromane derivatives. msu.edu These biocatalysts can be tuned through protein engineering to achieve high chemo-, regio-, and stereocontrol. msu.edu For instance, flavin-dependent monooxygenases have been used for the selective oxidative dearomatization of resorcinol-type scaffolds. The integration of biocatalysis into multi-step chemical syntheses has the potential to streamline the synthesis of complex natural products and their analogs. Chemoenzymatic methods have been successfully applied in the synthesis of active pharmaceutical ingredients (APIs), providing scalable and environmentally friendly alternatives to traditional routes.

Specific Transformations in the Synthesis of (2H-3,4-Dihydrobenzopyran-5-yl)methanol

One potential strategy begins with the site-selective C-H activation at the C-5 position of a chromone derivative. The keto group of the chromone can act as a directing group, facilitating functionalization at this position through transition metal-catalyzed reactions. nih.govchemicalbook.com For example, a nitro group can be introduced at the C-5 position of 2H-chromene. Subsequent hydrogenation of the nitro group using a catalyst such as 10% Pd/C would yield chroman-5-amine.

The resulting amine can then be converted to the desired hydroxymethyl group. A common method for this transformation is through diazotization of the amine with a reagent like sodium nitrite in an acidic medium, followed by reaction of the resulting diazonium salt with water, which can be followed by reduction to the alcohol. Alternatively, other functional group interconversions can be employed.

Another approach could involve the reduction of a C-5 carbaldehyde group on the chromane ring. For instance, a 2H-chromene-3-carbaldehyde can be synthesized and then the aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. While this example is for the 3-position, similar principles could be applied to a C-5 carbaldehyde if a suitable synthetic precursor can be obtained. The key challenge lies in the selective introduction of a functional group at the C-5 position that can be readily converted to a hydroxymethyl group.

The following table summarizes a hypothetical synthetic sequence for this compound:

StepReactionReagents and ConditionsIntermediate/Product
1Nitration of 2H-chromeneHNO₃, H₂SO₄5-Nitro-2H-chromene
2Reduction of nitro group and double bondH₂, 10% Pd/C, MeOHChroman-5-amine
3Diazotization and hydroxylation1. NaNO₂, HCl; 2. H₂O, heatChroman-5-ol
4FormylationReimer-Tiemann or similar5-Hydroxychroman-6-carbaldehyde
5Reduction of aldehydeNaBH₄, MeOH(6-Hydroxy-2H-3,4-dihydrobenzopyran-5-yl)methanol
6Deoxygenation of phenol-This compound

Note: This is a proposed synthetic pathway and would require experimental validation and optimization.

Oxidation Reactions to Derive Aldehyde Intermediates (e.g., from this compound)

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, providing crucial intermediates for the construction of more complex molecular architectures. In the context of chromane chemistry, the conversion of this compound to its corresponding aldehyde, 2H-3,4-dihydrobenzopyran-5-carbaldehyde, represents a key step in the elaboration of the chromane scaffold. This section explores advanced methodologies for this oxidation, focusing on modern reagents that offer high efficiency, selectivity, and operational simplicity.

The oxidation of benzylic alcohols, such as this compound, to their corresponding aldehydes requires mild and selective reagents to prevent over-oxidation to the carboxylic acid. A variety of modern oxidative methods have been developed for this purpose. While specific studies on the oxidation of this compound are not extensively detailed in the literature, analogous transformations on similar structures, such as (R)-3,4-dihydro-2H-pyran-2-methanol, provide a strong precedent for effective synthetic strategies.

One such powerful and selective method involves the use of a hypervalent iodine reagent, bis(acetoxy)iodobenzene (BAIB), in the presence of a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO). This system is well-regarded for its mild reaction conditions and high chemoselectivity for primary alcohols. The reaction proceeds at room temperature and typically offers good to excellent yields of the desired aldehyde.

A representative procedure for this type of oxidation is the conversion of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. In this process, the alcohol is treated with BAIB and a catalytic amount of TEMPO in a suitable solvent like dichloromethane. The reaction is generally complete within a few hours at room temperature nih.gov. The workup involves quenching the excess oxidant with a reducing agent such as sodium thiosulfate, followed by extraction and purification. This methodology is highly applicable to the synthesis of 2H-3,4-dihydrobenzopyran-5-carbaldehyde from this compound, given the similar electronic and steric environment of the benzylic alcohol.

The detailed findings for the analogous oxidation of a dihydropyran methanol (B129727) derivative are summarized in the interactive data table below, which can serve as a model for the oxidation of the target chromane derivative.

Interactive Data Table: Oxidation of a Dihydropyran Methanol Derivative
SubstrateOxidizing AgentCatalystSolventReaction Time (hr)Yield (%)
(R)-3,4-dihydro-2H-pyran-2-methanolBis(acetoxy)iodobenzene (BAIB)TEMPODichloromethane554

This table is based on the oxidation of a similar substrate and serves as a representative example. nih.gov

Other established methods for the oxidation of primary benzylic alcohols to aldehydes could also be employed for the synthesis of 2H-3,4-dihydrobenzopyran-5-carbaldehyde. These include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO), and the use of chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC). However, the BAIB/TEMPO system offers the advantages of being metal-free and proceeding under milder conditions, which can be beneficial for substrates with sensitive functional groups.

The resulting aldehyde, 2H-3,4-dihydrobenzopyran-5-carbaldehyde, is a versatile intermediate that can undergo a wide range of subsequent transformations. For instance, it can participate in reactions with various nucleophiles at the formyl group, such as Grignard reagents, organolithium compounds, and Wittig reagents, to introduce further complexity to the chromane skeleton chim.itresearchgate.net. These reactions are fundamental in the synthesis of diverse functionalized chromane derivatives with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Reactions Leading to and Involving 2h 3,4 Dihydrobenzopyran 5 Yl Methanol Analogs

Elucidation of Organocatalytic Reaction Pathways in Chromane (B1220400) Formation

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chromane derivatives, offering high efficiency and stereocontrol. nih.govscispace.com These reactions often proceed through complex cascade sequences where the catalyst activates the substrates via the formation of transient, highly reactive intermediates. nih.govacs.org The most prominent of these intermediates in chromane synthesis are iminium ions and enamines, which dictate the reaction pathway and stereochemical outcome.

The dual activation modes of iminium and enamine catalysis, often employed in sequence, provide a versatile platform for constructing complex chromane-containing polyheterocyclic compounds from simple precursors like o-hydroxycinnamaldehydes. acs.orgmdpi.com

Iminium Ion Catalysis: The reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst) generates a transient iminium ion. mdpi.com This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, activating it for nucleophilic attack. In the context of chromane synthesis, this activation facilitates an intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the β-position of the unsaturated system to form the chromane ring. mdpi.com A key application of this activation is the in situ reduction of o-hydroxycinnamaldehyde in the presence of a hydride source like Hantzsch ester to form a chroman-2-ol (B1610262) intermediate, which can then be used in subsequent transformations. acs.org

Enamine Catalysis: Following the formation of a saturated aldehyde or ketone moiety, such as the chroman-2-ol intermediate, the same secondary amine catalyst can promote the formation of a nucleophilic enamine. acs.org This enamine intermediate can then react with various electrophiles. For instance, chroman-2-ol can be utilized in an asymmetric enamine-catalyzed [4+2] cycloaddition with electron-deficient 1-aza-1,3-butadienes, leading to complex polyheterocyclic structures in a highly regio- and stereocontrolled manner. nih.govacs.org

This sequential activation strategy, switching between iminium and enamine catalysis within a single reaction vessel, allows for the construction of intricate molecular architectures with multiple stereocenters from readily available starting materials. nih.gov

The cornerstone of asymmetric organocatalysis is the ability to control the three-dimensional arrangement of atoms in the product. In chromane synthesis, chiral secondary amine catalysts create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other.

The mechanism of stereocontrol relies on the formation of a chiral iminium or enamine intermediate. The bulky substituents on the chiral catalyst effectively shield one face of the reactive intermediate, forcing the nucleophile (in iminium catalysis) or electrophile (in enamine catalysis) to attack from the less sterically hindered face. mdpi.com For example, DFT studies on related reactions have shown that specific non-covalent interactions, such as C−H−O hydrogen bonds between the intermediate and the catalyst, can stabilize the transition state leading to the major enantiomer, thus explaining both rate acceleration and high enantioselectivity. researchgate.net

Modularly Designed Organocatalysts (MDOs), which self-assemble from components like cinchona alkaloid derivatives and amino acids, have proven particularly effective. nih.govscispace.com These systems can achieve exceptional levels of stereocontrol in domino Michael/hemiacetalization reactions of aldehydes with (E)-2-(2-nitrovinyl)phenols to yield highly functionalized chromanes. nih.govscispace.com The precise arrangement of the catalyst's functional groups in the transition state is key to achieving high diastereo- and enantioselectivity.

Table 1: Performance of Modularly Designed Organocatalysts (MDOs) in the Asymmetric Synthesis of Chromane Derivatives nih.govscispace.com
Aldehyde SubstrateCatalyst System (Modules)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Hydrocinnamaldehyde6a / L-proline (7a)9598:299
Propanal6a / L-proline (7a)9781:1997
Butanal6a / L-proline (7a)9193:799
Pentanal6a / L-proline (7a)8396:499
Heptanal6a / L-proline (7a)8798:298
Hydrocinnamaldehyde6a / D-proline (7b)9284:1675 (ent-4a)

Exploration of Proton-Coupled Electron Transfer (PCET) Mechanisms in Chromanol Synthesis

Proton-coupled electron transfer (PCET) represents a fundamental redox process where both a proton and an electron are exchanged, often in a single, concerted elementary step. nih.gov This mechanism provides a non-classical pathway for bond activation and has been explored for the synthesis of chromanol structures, which are hydroxylated derivatives of chromanes. nih.govrsc.org

A reaction involving the transfer of a proton and an electron can proceed through several distinct pathways, illustrated by a square scheme. ustc.edu.cnacs.org

Stepwise Pathways: The reaction can occur in two separate steps: an initial electron transfer followed by proton transfer (ETPT), or an initial proton transfer followed by electron transfer (PTET). These pathways necessarily involve the formation of charged intermediates (radical ions or protonated/deprotonated species). ustc.edu.cnnih.gov

Concerted Pathway (CEPT): The proton and electron can transfer simultaneously in a single kinetic step, avoiding the formation of high-energy charged intermediates. nih.govnih.gov

The operative mechanism is largely dictated by the thermodynamics of the system. ustc.edu.cn For many organic compounds, the charged intermediates of stepwise pathways are energetically unfavorable, creating a large thermochemical bias that favors the concerted PCET pathway. ustc.edu.cnnih.gov The choice is also influenced by the nature of the reactants; for example, a strong oxidizing agent may favor an ETPT pathway, while a strong base can promote a PTET route. nih.gov When both the oxidant and base are weak, the concerted pathway often becomes the most favorable route. nih.gov The synthesis of 6-chromanols catalyzed by Scandium(III) triflate is believed to be initiated by an intramolecular single-electron transfer, indicative of a stepwise mechanism. rsc.org

A synthetically powerful variant of PCET is multi-site PCET, where the proton and electron originate from or are transferred to different molecules or different sites on a molecule. nih.govacs.org This process is particularly effective for the homolytic activation of chemical bonds, serving as a complementary strategy to traditional hydrogen atom transfer (HAT) reactions. nih.gov

Multi-site PCET can activate very strong bonds (e.g., O-H and C-H bonds) that are often kinetically inaccessible to conventional HAT reagents. nih.govresearchgate.net By separating the roles of the electron acceptor (oxidant) and proton acceptor (base), multi-site PCET can overcome the large thermodynamic penalties associated with generating charged intermediates in stepwise pathways, enabling the direct formation of neutral radical intermediates under mild conditions. nih.govnih.gov In the context of chromanol synthesis, this mechanism can be harnessed to generate a key radical intermediate that subsequently undergoes cyclization and further transformation to yield the final product. The radical coupling process observed in the Sc(OTf)3-catalyzed synthesis of 6-chromanols points to the generation of such radical intermediates through a PCET-type mechanism. rsc.org

Investigation of Radical Intermediates and Their Reactivity Profiles

Radical reactions offer a distinct set of synthetic strategies for constructing the chromane framework, often proceeding through cascade cyclizations. researchgate.net These reactions rely on the generation of reactive radical intermediates that are programmed to undergo specific bond-forming events, leading to the desired heterocyclic products. nih.govnih.gov

The synthesis of ester-containing chroman-4-ones provides a clear example of a radical-mediated pathway. nih.gov In a metal-free system, an alkoxycarbonyl radical can be generated from a precursor like an oxalate. This radical then engages in a cascade reaction with a 2-(allyloxy)arylaldehyde substrate. The proposed mechanism involves several key steps:

Initiation: A radical initiator generates a primary radical.

Addition: The initial radical adds to the C=C double bond of the substrate.

Cyclization: The resulting radical intermediate undergoes a 5-exo-trig intramolecular cyclization onto the aldehyde group, forming an oxygen-centered radical.

Hydrogen Atom Transfer (HAT): A 1,2-hydrogen atom transfer (HAT) process generates a more stable carbon-centered radical.

Termination/Propagation: This radical is then oxidized to a carbocation, which, after deprotonation, yields the final chroman-4-one product. nih.gov

Another significant example is the Sc(OTf)3-catalyzed synthesis of 6-chromanols from 2-alkyl-1,4-benzoquinones. This reaction proceeds through a pathway involving single-electron transfer, proton transfer, an aromatization-driven spin center shift, and ultimately, a radical coupling process to form the C-O bond that closes the heterocyclic ring. rsc.org The reactivity of these generated radical intermediates is characterized by their propensity to undergo intramolecular cyclization, a highly efficient process for ring formation.

Table 2: Radical Cascade Reactions for the Synthesis of Chroman-4-one Derivatives researchgate.net
Radical PrecursorCatalytic SystemSubstrate TypeFunctional Group Introduced at C3Reference Type
Alkyl IodidesVisible Light/Photoredoxo-AllyloxybenzaldehydesAlkylPhotocatalysis
OxalatesTransition-Metal-Freeo-AllyloxybenzaldehydesAlkoxycarbonylThermal
AcylsilanesSilver-Catalyzedo-AllyloxybenzaldehydesAcylMetal Catalysis
Sulfonyl ChloridesTransition-Metal-Freeo-AllyloxybenzaldehydesSulfonylThermal
Trifluoromethyl SourcesSilver-Catalyzedo-AllyloxybenzaldehydesTrifluoromethylMetal Catalysis

Insights into the Thermodynamics and Kinetics of Cyclization Processes

The formation of the 2H-3,4-dihydrobenzopyran ring system, the core structure of (2H-3,4-Dihydrobenzopyran-5-yl)methanol and its analogs, is a critical step in their synthesis. This process, typically an intramolecular cyclization, is governed by the principles of thermodynamics and kinetics. The reaction's feasibility, rate, and selectivity toward the desired six-membered ring are dictated by the interplay of enthalpy, entropy, and the activation energy of the transition state.

Detailed research findings, often derived from a combination of experimental studies and computational modeling, particularly Density Functional Theory (DFT), provide a molecular-level understanding of these cyclization processes. The cyclization to form the dihydrobenzopyran ring is generally a 6-endo-trig process, a classification that describes the formation of a six-membered ring by the attack of a nucleophile on a trigonal carbon atom, with the connecting chain being part of the newly formed ring.

Thermodynamic Considerations:

The thermodynamic favorability of the cyclization is determined by the change in Gibbs free energy (ΔG) between the open-chain precursor, typically an ortho-allylphenol derivative, and the cyclized dihydrobenzopyran product. A negative ΔG indicates a spontaneous reaction under standard conditions. The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

Computational studies on analogous systems provide insight into the expected thermodynamic parameters. For instance, the formation of a new aromatic ring in a 6-endo process can make it thermodynamically favorable. researchgate.net

Kinetic Aspects:

While thermodynamics dictates the ultimate equilibrium position of the reaction, kinetics governs the rate at which this equilibrium is reached. The rate of the cyclization reaction is dependent on the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

The transition state for the 6-endo-trig cyclization involves a specific geometric arrangement of the reacting atoms. The stability of this transition state is a key determinant of the activation energy. Factors that stabilize the transition state, such as favorable orbital overlap and the relief of steric strain, will lower the activation energy and accelerate the reaction.

In the context of forming dihydrobenzopyrans, the 6-endo-trig cyclization is often in competition with a 5-exo-trig cyclization, which would lead to a five-membered dihydrofuran ring. According to Baldwin's rules, 6-endo-trig cyclizations are generally allowed, but the kinetic preference between 5-exo and 6-endo pathways can be influenced by various factors, including the specific substituents on the aromatic ring and the allyl side chain, as well as the reaction conditions. Computational studies on related systems have shown that the activation barriers for 6-endo-trig pathways can be higher than their 5-exo-trig counterparts in some cases. rsc.org For instance, in palladium(II)-catalyzed intramolecular alkene hydro-functionalization, 6-endo-trig ring closures were found to have higher activation barriers than the corresponding 5-exo-trig pathways. rsc.org

The table below illustrates hypothetical activation energies for competing cyclization pathways based on computational studies of similar intramolecular reactions.

Cyclization ModeReactant TypeCatalyst SystemCalculated Activation Energy (kcal/mol)
5-exo-trigAlkenyl AminePalladium(II)19.7
6-endo-trigAlkenyl AminePalladium(II)24.6
6-exo-trigAlkenyl AminePalladium(II)21.7
7-endo-trigAlkenyl AminePalladium(II)32.2

This table is illustrative and compiled from data on analogous systems to demonstrate the relative differences in activation energies for various cyclization modes. The specific values for the cyclization leading to this compound analogs may vary.

Kinetic vs. Thermodynamic Control:

The final product distribution in reactions with competing pathways can be under either kinetic or thermodynamic control. wikipedia.orglibretexts.org Kinetic control occurs when the reaction conditions (e.g., low temperature, short reaction time) favor the product that is formed fastest, i.e., the one with the lowest activation energy. wikipedia.org Thermodynamic control is established under conditions that allow the reaction to reach equilibrium (e.g., higher temperature, longer reaction time), favoring the most stable product. wikipedia.org

In the synthesis of dihydrobenzopyrans, the desired 6-endo product is often the thermodynamically more stable isomer. However, if the activation barrier for the 5-exo cyclization is significantly lower, the five-membered ring may be the kinetically favored product. Careful selection of reaction conditions is therefore crucial to ensure the selective formation of the desired dihydrobenzopyran structure. The ideal temperature for a reaction under thermodynamic control is the lowest temperature at which equilibrium can be reached in a reasonable timeframe. wikipedia.org

The following table provides a conceptual overview of the thermodynamic and kinetic parameters that influence the cyclization process.

ParameterThermodynamic ImplicationKinetic ImplicationInfluencing Factors
ΔG (Gibbs Free Energy) Determines the spontaneity of the cyclization.Not directly a kinetic parameter, but related to the equilibrium constant.Enthalpy (ΔH) and Entropy (ΔS) of reaction.
ΔH (Enthalpy) Favorable (negative) due to new bond formation.Contributes to the activation enthalpy (ΔH‡).Bond strengths of reactants and products.
ΔS (Entropy) Unfavorable (negative) due to loss of conformational freedom.Contributes to the activation entropy (ΔS‡).Rigidity of the cyclic product versus the acyclic reactant.
Ea (Activation Energy) Does not affect the final equilibrium.Determines the rate of cyclization; lower Ea means a faster reaction.Stability of the transition state, steric and electronic effects.

Advanced Analytical Techniques for Characterization in Chromanol Research

X-ray Crystallography for Determination of Absolute Configuration and Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its absolute configuration and stereochemistry. This technique is particularly crucial for complex molecules with multiple chiral centers, where relative and absolute stereochemistry can significantly influence biological activity.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the precise position of each atom in the molecule.

While a crystal structure for (2h-3,4-Dihydrobenzopyran-5-yl)methanol is not publicly available, the analysis of related dihydrobenzopyran derivatives demonstrates the power of this technique. For instance, X-ray diffraction studies on various heterocyclic compounds, including those with a pyran ring, have successfully elucidated their solid-state conformations and intermolecular interactions. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.976
b (Å) 16.621
c (Å) 17.818
α (°) 90
β (°) 95.79
γ (°) 90
Volume (ų) 2644.7
Z 4
Calculated density (g/cm³) 1.355
R-factor 0.053

Note: Data presented is illustrative and based on published data for a related benzopyran derivative to demonstrate the type of information obtained from X-ray crystallography. phcogj.com

Spectroscopic Methodologies for Structural Elucidation of Dihydrobenzopyran Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds and for the confirmation of known structures. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed to piece together the molecular puzzle.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a powerful tool for the analysis of phenolic compounds, a class that includes many dihydrobenzopyran derivatives. researchgate.netlabrulez.com This technique provides high-resolution mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. The fragmentation pattern observed in the MS/MS spectrum offers valuable clues about the compound's structure. For instance, the mass spectrum of a related compound, 2H,5H-Pyrano[3,2-c] nist.govbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-, provides an example of the type of data generated. nist.gov

Table 2: Expected ¹H NMR Spectral Data for the Dihydropyran Moiety of this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity
H-2 3.5 - 4.0 m
H-3 1.8 - 2.2 m
H-4 2.5 - 2.9 t
-CH₂OH 3.6 - 3.8 d
Ar-H 6.5 - 7.5 m

Note: These are estimated values based on general principles of NMR spectroscopy and data for related structures.

Chromatographic Methods for Purity Assessment and Isomeric Ratio Determination

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical and chemical industries.

For purity assessment, a sample of this compound would be injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a detector (e.g., a UV-Vis or diode-array detector). researchgate.net The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.

When dealing with chiral compounds that can exist as a mixture of enantiomers or diastereomers, specialized chromatographic methods are required to determine the isomeric ratio. Chiral HPLC, which utilizes a chiral stationary phase, is the most common approach. This technique allows for the separation of the different stereoisomers, which can then be quantified. The development of such methods is crucial for ensuring the stereochemical purity of a substance. The successful separation of various isomers using liquid chromatography has been demonstrated for other classes of compounds, highlighting the feasibility of this approach. rsc.orgnih.gov

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C

Note: This is a generic method and would require optimization for the specific analysis of this compound. researchgate.net

Computational Chemistry and Theoretical Modeling of the 2h 3,4 Dihydrobenzopyran 5 Yl Methanol Scaffold and Its Reactions

Quantum Chemical Calculations for Prediction of Reaction Pathways and Energy Landscapes

Quantum chemical calculations are fundamental to modern synthetic and mechanistic chemistry, offering the ability to map out complex reaction pathways and visualize the associated energy landscapes. numberanalytics.comresearchgate.net These computational approaches allow for the estimation of transition state energies, reaction intermediates, and thermodynamic equilibria, which are crucial for predicting the feasibility and outcome of chemical reactions. researchgate.net

The synthesis of dihydrobenzopyran systems can involve multiple steps and potential side reactions. By employing quantum chemical methods, researchers can construct a detailed energy landscape, which is a multidimensional surface representing the potential energy of a system as a function of its atomic coordinates. numberanalytics.comrsc.org Key techniques in this area include:

Transition State Searching: Algorithms are used to locate the saddle points on the potential energy surface, which correspond to the transition states of a reaction. The energy of these transition states determines the activation energy and, consequently, the reaction rate. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can trace the minimum energy path connecting the transition state to the reactants and products, confirming the proposed reaction mechanism. nih.gov

Reaction Path Network Creation: For more complex reactions, automated exploration methods can generate a network of possible reaction pathways, helping to uncover unexpected mechanisms or competing reactions. researchgate.net

For the synthesis of (2h-3,4-Dihydrobenzopyran-5-yl)methanol, these calculations can predict the most favorable routes, identify potential kinetic and thermodynamic products, and guide the optimization of reaction conditions like temperature and pressure for improved yield and selectivity. numberanalytics.com A quantum-chemical study on the disproportionation of a similar compound, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, successfully modeled the reaction path and calculated thermodynamic parameters that agreed with experimental values. researchgate.net

Table 1: Hypothetical Calculated Energy Profile for a Key Step in Dihydrobenzopyran Synthesis
SpeciesDescriptionRelative Energy (kcal/mol)Methodology
ReactantsStarting materials0.0DFT (B3LYP/6-31G)
TS1Transition State for C-O bond formation+25.4DFT (B3LYP/6-31G)
IntermediateCyclized intermediate-5.2DFT (B3LYP/6-31G)
TS2Transition State for proton transfer+15.8DFT (B3LYP/6-31G)
ProductDihydrobenzopyran ring-12.7DFT (B3LYP/6-31G*)

Density Functional Theory (DFT) Studies on Catalytic Mechanisms and Selectivity in Chromane (B1220400) Synthesis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying catalytic systems due to its favorable balance of accuracy and computational cost. cam.ac.ukdiva-portal.org In the synthesis of chromanes and their derivatives, DFT is extensively used to elucidate catalytic mechanisms, rationalize selectivity, and design more efficient catalysts. researchgate.netresearchgate.net

DFT calculations provide detailed insights into:

Electronic Structure and Charge Transfer: By analyzing the electronic properties of catalysts and substrates, DFT can explain how a catalyst activates the reactants. It can reveal mechanisms of charge transfer at the catalyst-substrate interface, which is often key to catalytic activity. researchgate.netnih.gov

Adsorption Energies: The binding strength of reactants, intermediates, and products to a catalyst's surface can be calculated, helping to understand the reaction kinetics and potential catalyst poisoning. researchgate.netajol.info

Reaction Mechanisms: DFT is used to map out the step-by-step mechanism of a catalyzed reaction, including the identification of all intermediates and transition states. This allows for a detailed understanding of how the catalyst facilitates the reaction and controls its outcome. researchgate.netrsc.org

Origins of Selectivity: In chromane synthesis, achieving high chemo-, regio-, and stereoselectivity is often a primary goal. DFT can rationalize the observed selectivity by comparing the activation energies of different possible reaction pathways. researchgate.netnih.govnih.gov For example, calculations can show why a particular catalyst favors an exo over an endo product in a cycloaddition reaction by revealing that the transition state leading to the exo product is lower in energy. nih.gov

Recent studies have employed DFT to investigate various catalytic systems for chromene synthesis, correlating computed electronic properties like HOMO-LUMO gaps with the reactivity of the compounds. nih.gov These theoretical analyses, when combined with experimental data, provide a comprehensive understanding of the catalytic cycle and guide the development of next-generation catalysts. researchgate.net

Table 2: DFT-Calculated Parameters for Catalyzed Chromane Synthesis
ParameterCatalyst ACatalyst BSignificance
Activation Energy (kcal/mol)18.524.1Lower energy indicates a faster reaction rate.
Reactant Adsorption Energy (kcal/mol)-10.2-7.8Stronger binding can facilitate reactant activation.
ΔE (Exo - Endo TS) (kcal/mol)+2.1-1.5Determines stereoselectivity (positive favors Endo, negative favors Exo).
Charge Transfer (e)0.250.18Quantifies electronic interaction between catalyst and substrate.

Conformational Analysis of Dihydrobenzopyran Systems and Substituent Effects

The three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. For flexible molecules like this compound, conformational analysis is crucial for understanding its behavior. taylorfrancis.com The dihydropyran ring in the chromane scaffold is not planar and typically adopts a half-chair or related twist conformation. nih.gov

Computational methods are powerful tools for exploring the conformational landscape of dihydrobenzopyran systems. nih.govnih.gov Molecular mechanics and quantum chemical calculations can identify stable conformers (local minima on the energy landscape) and determine their relative energies. nih.govmdpi.com The position and nature of substituents on the chromane ring significantly influence the preferred conformation. nih.govmdpi.com For instance, a bulky substituent at the C2 position is likely to adopt an equatorial position to minimize steric strain. nih.gov

The substituent effects on the conformation of the this compound scaffold can be analyzed as follows:

Dihydropyran Ring Puckering: The methanol (B129727) group at the C5 position on the aromatic ring can influence the electronic properties of the benzene (B151609) ring, which may subtly affect the geometry and puckering of the adjacent dihydropyran ring.

Intramolecular Interactions: The hydroxyl group of the C5-methanol substituent can potentially form intramolecular hydrogen bonds with the oxygen atom of the pyran ring, which would stabilize certain conformations over others. Computational models can accurately predict the geometry and energetic favorability of such interactions.

These conformational preferences can be correlated with experimental data, such as NMR coupling constants, to validate the computational models. mdpi.com Understanding the dominant conformations is essential, as they determine the molecule's shape and how it interacts with other molecules, such as catalysts or biological receptors.

Table 3: Calculated Relative Energies of Dihydropyran Ring Conformations
ConformationRelative Energy (kcal/mol)Key Dihedral Angle (C8a-O1-C2-C3)Notes
Half-Chair (P-helicity)0.00+45.5°Global minimum energy conformation.
Half-Chair (M-helicity)1.25-44.8°Slightly higher in energy.
Boat5.80-5.2°Significantly less stable, likely a transition state.
Twist-Boat4.95+20.1°Intermediate energy conformation.

Theoretical Prediction of Bond Dissociation Free Energies (BDFEs) for Radical Intermediates

Bond Dissociation Energy (BDE), often discussed in terms of enthalpy (BDH) or free energy (BDFE), is the energy required to break a specific bond homolytically, forming two radical species. studfile.net BDE values are a direct measure of bond strength and provide critical information about the stability of the resulting radicals and the reactivity of a compound towards radical-mediated processes. studfile.netmasterorganicchemistry.com

High-level quantum chemical calculations and DFT methods can predict BDEs with a high degree of accuracy, often rivaling experimental measurements. researchgate.netnih.govumn.edu These theoretical predictions are particularly valuable for transient radical intermediates that are difficult to study experimentally.

For this compound, BDFE calculations can be used to understand its stability and potential reaction pathways under conditions that favor radical formation, such as in the presence of heat, light, or radical initiators. Key bonds for which BDFEs might be calculated include:

O-H bond of the methanol group: This value is indicative of the molecule's antioxidant potential, as a lower BDFE facilitates hydrogen atom donation to quench other radicals.

Benzylic C-H bonds at the C4 position: The stability of the resulting benzylic radical is influenced by the adjacent aromatic ring and oxygen atom.

C-O bonds within the pyran ring: These values relate to the molecule's thermal stability and potential degradation pathways.

By comparing the BDFEs of different C-H or O-H bonds within the molecule, one can predict the most likely site of initial radical attack or hydrogen abstraction, providing insight into its reactivity and degradation mechanisms. masterorganicchemistry.com

Table 4: Predicted Bond Dissociation Free Energies (BDFEs) for a Model Dihydrobenzopyran Scaffold
BondPositionPredicted BDFE (kcal/mol)Resulting Radical Type
C4-HBenzylic85.5Benzylic radical
O-HPhenolic (model)80.1Phenoxyl radical
C-HAromatic Ring111.0Aryl radical
C3-HAliphatic98.3Secondary alkyl radical

In Silico Approaches for Understanding Stereochemical Induction

Many synthetic routes leading to dihydrobenzopyrans can generate one or more stereocenters. Understanding and controlling the stereochemical outcome of these reactions is a central challenge in organic synthesis. In silico, or computational, approaches provide a powerful framework for dissecting the factors that govern stereochemical induction. researchgate.netchemrxiv.orgnih.gov

The stereoselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the competing diastereomeric transition states. A small difference in energy can lead to a large difference in the product ratio. Computational modeling can accurately calculate these energy differences, thereby predicting the stereochemical outcome. nih.govresearchgate.net

For reactions involving the this compound scaffold, in silico studies can address:

Diastereoselectivity: In reactions like cycloadditions or aldol (B89426) reactions that form the chromane ring, computational models can identify the transition state structures leading to different diastereomers. researchgate.net By analyzing steric clashes, orbital interactions, and non-covalent interactions within these transition states, researchers can rationalize why one diastereomer is formed preferentially.

Enantioselectivity: When chiral catalysts are used, DFT and other methods can model the catalyst-substrate complex. These models help to visualize how the chiral environment of the catalyst forces the reaction to proceed through a specific pathway, leading to the preferential formation of one enantiomer. diva-portal.org

Substrate Control: The inherent chirality of a substituted dihydrobenzopyran can direct the stereochemistry of subsequent reactions on the molecule. Computational analysis of the transition states can explain the degree of this stereochemical influence.

By providing a molecular-level picture of the transition states, these computational studies not only explain observed selectivity but also enable the rational design of new substrates and catalysts to achieve desired stereochemical outcomes. researchgate.netresearchgate.net

Table 5: In Silico Analysis of Stereoselectivity in a Dihydrobenzopyran-Forming Reaction
Transition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted Product RatioControlling Factors
TS-endo19.896 : 4 (endo:exo)Favorable secondary orbital interactions.
TS-exo22.0Steric repulsion between substrate and reagent.
TS-Re-face attack25.199 : 1 (Si-face)Steric hindrance from catalyst's blocking group.
TS-Si-face attack22.3Optimal binding in catalyst's chiral pocket.

Synthetic Applications and Derivatization of the Dihydrobenzopyran 5 Ylmethanol Scaffold

Utility as a Key Building Block for the Synthesis of Complex Organic Molecules

(2H-3,4-Dihydrobenzopyran-5-yl)methanol serves as a foundational component for constructing intricate organic molecules. Its bifunctional nature—a primary alcohol for nucleophilic and electrophilic interactions and a dihydrobenzopyran core for various cycloadditions and substitutions—makes it a strategic starting point in multi-step syntheses.

While direct applications of this compound as a starting material are not extensively documented in readily available literature, the utility of similar pyran-methanol structures is well-established. For instance, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have been successfully employed as chiral building blocks for the stereoselective synthesis of natural flavors like linaloyl oxide mdpi.com. This highlights the principle of using such scaffolds to introduce stereocenters and build up molecular complexity. The oxidation of the primary alcohol in these systems to an aldehyde allows for further carbon-carbon bond-forming reactions, such as Wittig-type methylenation, to achieve the final target mdpi.com.

The broader dihydrobenzopyran (chromene) framework is a privileged structure found in numerous natural products and biologically active compounds. Synthetic strategies often build this core through reactions like the condensation of resorcinols with α,β-unsaturated aldehydes. This approach is fundamental in the synthesis of cannabinoids like Cannabichromene (CBC), which shares the dihydrobenzopyran core. The synthesis of CBC and its analogs demonstrates the importance of this scaffold in medicinal chemistry.

Table 1: Examples of Reactions Utilizing the Dihydrobenzopyran Scaffold

Precursors Reagent/Catalyst Product Type Application
Olivetol, Citral Pyridinium p-toluenesulfonate (PPTS) Cannabichromene Synthesis of Natural Products
4-hydroxysalicylaldehyde Ellman's DHP-linker Tricyclic benzopyrans Solid-Phase Library Synthesis nih.gov

This table illustrates the synthesis of the core scaffold, which this compound could subsequently be used to build upon.

Post-Synthetic Modifications and Functionalization of the this compound Framework

The this compound framework possesses two primary sites for post-synthetic modification: the hydroxymethyl group and the enol ether double bond within the dihydropyran ring. This dual reactivity allows for a wide range of functionalizations to generate diverse derivatives.

Reactions involving the Hydroxymethyl Group:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This transformation introduces a key electrophilic handle for subsequent reactions like reductive amination, olefination, or condensation.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. This is useful for installing various functional groups, protecting the alcohol, or linking the scaffold to other molecules. For example, diesters of 3,4-dihydro-2H-pyran-2-yl-methanol have been prepared and subsequently polymerized researchgate.net.

Substitution: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution to introduce halides, azides, or other functionalities.

Reactions involving the Dihydropyran Ring:

Electrophilic Addition: The double bond of the enol ether is susceptible to electrophilic addition. Halogenation or hydrohalogenation can introduce functionality at the C-6 position, providing a route to further derivatization.

Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions to construct more complex polycyclic systems.

These modifications are fundamental in creating libraries of compounds for biological screening, as demonstrated in the solid-phase synthesis of various substituted 2H-benzopyrans where the core is functionalized at different positions nih.gov.

Development of Diversified this compound Analogs

The development of analogs from the this compound scaffold is crucial for exploring structure-activity relationships (SAR) in drug discovery. Diversity can be introduced by modifying the aromatic ring, the pyran ring, or the hydroxymethyl side chain.

Combinatorial chemistry and solid-phase organic synthesis (SPOS) are powerful tools for generating libraries of such analogs nih.govresearchgate.net. Although these syntheses often build the benzopyran ring on the solid support rather than starting with a pre-functionalized scaffold, the principles can be applied. For example, a library of 3-substituted 2H-benzopyrans was constructed by starting with chromanones, converting them to vinyl bromides on a solid support, and then performing Suzuki coupling with a variety of boronic acids nih.gov. A similar strategy could be envisioned where this compound, potentially with a protected alcohol, is functionalized on the aromatic ring with a halide or triflate to enable cross-coupling reactions.

Multicomponent reactions (MCRs) also offer an efficient pathway to diversified benzopyran derivatives. These one-pot reactions combine three or more reactants to form complex products, rapidly generating libraries of structurally diverse molecules. Isocyanide-based multicomponent reactions, for instance, have been reviewed as a highly efficient method for synthesizing various benzopyran derivatives.

Table 2: Strategies for Analog Diversification

Strategy Description Example
Solid-Phase Synthesis The benzopyran core is built on a resin and subsequently functionalized with various building blocks. Synthesis of 3- and 4-substituted 2H-benzopyran libraries via Suzuki coupling on a solid support nih.gov.
Multicomponent Reactions One-pot reactions combining multiple starting materials to rapidly generate complex and diverse products. Synthesis of 4H-pyran and 1,4-dihydropyridine derivatives from acetoacetanilides and aldehydes.

Integration into Advanced Synthetic Sequences for Polycyclic and Fused Heterocyclic Systems

The this compound scaffold is a suitable precursor for the synthesis of more complex polycyclic and fused heterocyclic systems. The existing rings can serve as a foundation upon which additional rings are constructed through intramolecular cyclization strategies.

A powerful method for forming fused ring systems is the intramolecular Heck reaction. This palladium-catalyzed reaction creates a new carbon-carbon bond between an aryl or vinyl halide and an alkene. To apply this to the this compound framework, one could first convert the hydroxymethyl group into an O-allylated or O-methallylated ether. If the aromatic portion of the molecule also contains a halogen (e.g., a bromo-substituent), an intramolecular Heck reaction can be initiated.

For example, a synthetic sequence could begin with the allylation of the alcohol in a bromo-substituted this compound derivative. Treatment with a palladium catalyst would then induce an intramolecular cyclization, leading to the formation of a new fused pyran ring, resulting in a tetracyclic system nih.gov. This strategy has been successfully used to construct fused pyran rings from various O-allylated vinyl bromoalcohols nih.gov. The regioselectivity of the cyclization can often be controlled by the specific reaction conditions and the nature of the substituents.

Q & A

Q. What are the common synthetic routes for preparing (2H-3,4-Dihydrobenzopyran-5-yl)methanol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclization of substituted phenols with allylic alcohols or epoxides under acidic conditions. For example, condensation reactions using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol (60–80°C) are effective. Intermediates such as 3,4-dihydroxybenzaldehyde derivatives can be reduced to the methanol group using NaBH₄ or LiAlH₄ . Evidence from similar benzopyran derivatives highlights the use of malononitrile or ethyl cyanoacetate in nucleophilic additions to form fused rings .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns and stereochemistry.
  • IR : Identifies functional groups (e.g., -OH at ~3400 cm⁻¹, C-O-C stretching at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns (e.g., EI-MS for m/z matching) .
  • X-ray Crystallography : ORTEP-III software ( ) resolves 3D structure and hydrogen-bonding networks .

Q. How do reaction conditions (solvent, temperature) influence the stability and reactivity of this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitutions, while protic solvents (ethanol) stabilize intermediates via hydrogen bonding. Elevated temperatures (>80°C) may induce ring-opening reactions, necessitating monitoring via TLC or HPLC. Stability studies under inert atmospheres (N₂/Ar) prevent oxidation of the dihydrobenzopyran core .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituents in this compound derivatives?

Methodological Answer: Computational modeling (DFT calculations) predicts electron density distribution to guide substituent placement. Experimental validation involves directed ortho-metalation (DoM) using directing groups like -OMe or -COOR. For example, demonstrates methoxy group-directed acylation at the C-3 position . Design of Experiments (DoE) can screen catalyst-substrate ratios to minimize byproducts .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Cross-validate conflicting data (e.g., NMR vs. IR) using complementary techniques:

  • X-ray crystallography resolves ambiguities in stereochemistry .
  • 2D NMR (COSY, NOESY) clarifies coupling patterns and spatial proximities.
  • Isotopic labeling (e.g., D₂O exchange) confirms exchangeable protons. Iterative refinement, as suggested in qualitative research frameworks ( ), ensures alignment between empirical data and proposed structures .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or oxidoreductases using fluorescence-based kits (e.g., ADP-Glo™).
  • Antioxidant activity : DPPH/ABTS radical scavenging assays quantify -OH group efficacy.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. underscores benzopyrans’ role in medicinal chemistry, emphasizing dose-response studies .

Q. What mechanistic insights can be gained from studying the ring-opening reactions of this compound?

Methodological Answer: Kinetic studies (e.g., variable-temperature NMR) track ring-opening rates under acidic/basic conditions. Isotope effects (e.g., ¹⁸O labeling) identify rate-determining steps. details ethanolamine-mediated ring functionalization, suggesting nucleophilic attack at the pyran oxygen as a key step .

Q. How can data reproducibility be ensured in multi-step syntheses of this compound?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Document reaction parameters (e.g., stirring speed, humidity) in electronic lab notebooks.
  • Share raw spectra and crystallographic data via repositories like Zenodo or ChemRxiv, aligning with open-data initiatives ( ) .

Q. What advanced techniques resolve electronic properties of this compound for material science applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measures redox potentials of the dihydrobenzopyran ring.
  • TD-DFT : Correlates experimental UV-Vis spectra with computed electronic transitions.
  • Single-Crystal X-ray Diffraction (via ORTEP-III, ) maps electron density for charge-transfer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.